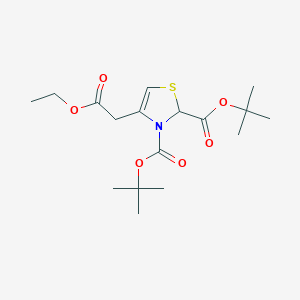
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its two tert-butyl ester groups and an ethoxy-oxoethyl side chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Carboxylate Groups: The carboxylate groups are introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Addition of Ethoxy-oxoethyl Side Chain: The ethoxy-oxoethyl side chain is added via an alkylation reaction using ethyl bromoacetate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiazole derivatives.
Aplicaciones Científicas De Investigación
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and ester groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl 4-(2-hydroxyethyl)thiazole-2,3(2H)-dicarboxylate
- Di-tert-butyl 4-(2-methoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
- Di-tert-butyl 4-(2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
Uniqueness
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate is unique due to its ethoxy-oxoethyl side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C17H27NO6S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
ditert-butyl 4-(2-ethoxy-2-oxoethyl)-2H-1,3-thiazole-2,3-dicarboxylate |
InChI |
InChI=1S/C17H27NO6S/c1-8-22-12(19)9-11-10-25-13(14(20)23-16(2,3)4)18(11)15(21)24-17(5,6)7/h10,13H,8-9H2,1-7H3 |
Clave InChI |
PZLDVOMABHKKAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CSC(N1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




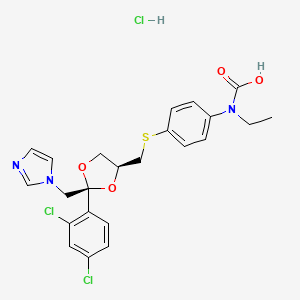
![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)
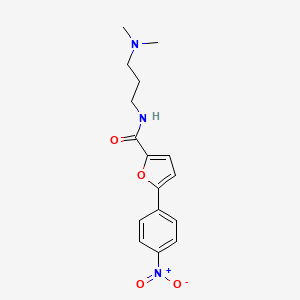
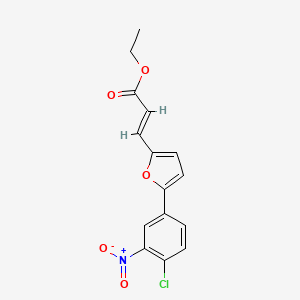

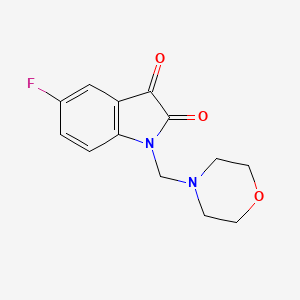
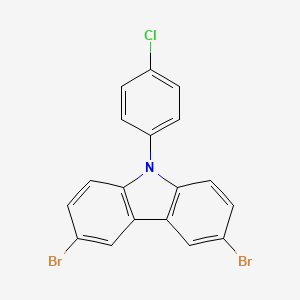

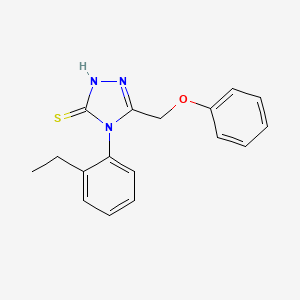
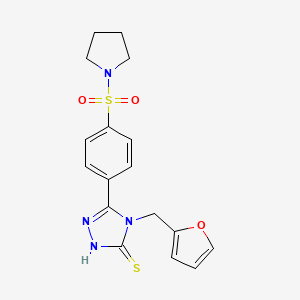
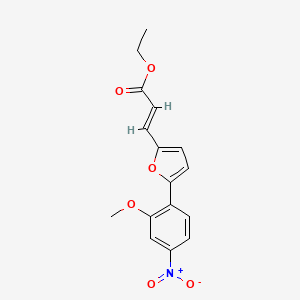
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
